molecular formula C14H17NO3 B102631 Benzyl (4-oxocyclohexyl)carbamate CAS No. 16801-63-1

Benzyl (4-oxocyclohexyl)carbamate

Cat. No. B102631
Key on ui cas rn: 16801-63-1
M. Wt: 247.29 g/mol
InChI Key: VHXBIBFCJISKFA-UHFFFAOYSA-N
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Patent
US07226942B2

Procedure details

To a stirred solution of trans-4-benzyloxycarbonylaminocyclohexanol (21.5 g, 86.3 mmol) in acetic acid (160 mL) at room temperature under nitrogen was added chromium trioxide (8.63 g, 86.3 mmol). After 1 d, the reaction mixture was evaporated under vacuum to yield a residue. The residue was suspended in acetone and filtered through a plug of Celite®. The filtrate was evaporated to obtain a green solid. The green solid was purified by silica gel chromatography (eluted with 5% methanol in methylene chloride) to obtain the title compound (16.65 g, 78%) as an off-white solid. 13C NMR (400 MHz, CDCl3) δ 209.6, 155.8, 136.2, 128.5, 128.2, 128.1, 66.8, 47.9, 38.8, 32.1. 1H NMR (400 MHz, CDCl3) δ 7.34 (m, 5H), 5.09 (s, 2H), 4.84 (br s, 1H), 3.97 (s, 1H), 2.38 (m, 4H), 2.20 (m, 2H), 1.68 (m, 2H). HPLC/MS [M+H]+, 248.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8.63 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][C@H:12]1[CH2:17][CH2:16][C@H:15]([OH:18])[CH2:14][CH2:13]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[CH2:1]([O:8][C:9]([NH:11][CH:12]1[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N[C@@H]1CC[C@H](CC1)O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
8.63 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a residue
FILTRATION
Type
FILTRATION
Details
filtered through a plug of Celite®
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a green solid
CUSTOM
Type
CUSTOM
Details
The green solid was purified by silica gel chromatography (eluted with 5% methanol in methylene chloride)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.65 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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